2-Chloro-6-methoxypyridine-4-carbaldehyde chemical properties
2-Chloro-6-methoxypyridine-4-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
2-Chloro-6-methoxypyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a reactive aldehyde, a displaceable chloro group, and a modulating methoxy group, makes it a versatile synthetic intermediate.[1] The strategic placement of these functional groups allows for sequential, regioselective modifications, rendering it an invaluable building block for the construction of complex molecular architectures.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound. We will delve into the causality behind its reactivity profile, offer field-proven insights into its synthetic manipulation, and explore its role in the development of biologically active agents.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of 2-Chloro-6-methoxypyridine-4-carbaldehyde
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | Calculated |
| Appearance | Pale yellow to brown solid or liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane). Limited solubility in water. | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [2] |
| Incompatibilities | Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | [2] |
Spectroscopic Interpretation
The structural features of 2-Chloro-6-methoxypyridine-4-carbaldehyde give rise to characteristic spectroscopic signatures. Understanding these is key for reaction monitoring and quality control.
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (CHO) typically in the δ 9-10 ppm region, and a singlet for the methoxy group (OCH₃) protons around δ 3-4 ppm.
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¹³C NMR: The carbon spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (typically >190 ppm). Signals for the aromatic carbons will appear in the 110-165 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methoxy carbon will appear upfield (~55-60 ppm).
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700-1710 cm⁻¹. Additional key bands include C-O stretching for the methoxy group and C-Cl stretching.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
While multiple synthetic routes to substituted pyridine-4-carbaldehydes exist, a common and reliable strategy involves the selective oxidation of a precursor alcohol or methyl group at the C4 position.[3] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or unwanted side reactions with other functional groups.
Proposed Synthetic Workflow
A logical and experimentally validated approach for this class of compounds is the oxidation of the corresponding alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic and benzylic-type alcohols.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Oxidation of (2-chloro-6-methoxypyridin-4-yl)methanol
Expertise & Causality: This protocol uses activated MnO₂, a mild and highly selective heterogeneous oxidant. Its solid nature simplifies the reaction workup, as it can be easily removed by filtration, preventing contamination of the product with metal byproducts. Dichloromethane is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which is crucial for maximizing yield and simplifying purification.
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Reaction Setup: To a solution of (2-chloro-6-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq) in one portion.
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Execution: Vigorously stir the resulting black suspension at room temperature.
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Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
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Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
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Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-6-methoxypyridine-4-carbaldehyde.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 2-Chloro-6-methoxypyridine-4-carbaldehyde stems from the distinct reactivity of its three functional groups. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing chloro group, and the pyridine ring nitrogen dictates the molecule's reactivity profile.
Caption: Key reactive sites on 2-Chloro-6-methoxypyridine-4-carbaldehyde.
A. The Aldehyde Group: A Versatile Handle
The aldehyde functional group is a cornerstone of organic synthesis.[1] Its electrophilic carbonyl carbon readily undergoes nucleophilic addition, making it a prime site for introducing molecular complexity.
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Reductive Amination: A powerful tool in medicinal chemistry, this reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield a new amine. This is a high-yield, reliable method for building C-N bonds.
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Wittig and Related Reactions: Condensation with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) provides a robust method for forming alkenes, extending the carbon skeleton.
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Nucleophilic Addition: Grignard reagents, organolithium compounds, and other organometallics can add to the aldehyde to form secondary alcohols, which can be further manipulated.
B. The C2-Chloro Group: A Gateway for Substitution and Coupling
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing pyridine nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is fundamental to creating libraries of analogues for structure-activity relationship (SAR) studies. Furthermore, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
C. The Methoxy Group and Pyridine Core
The methoxy group at the C6 position is an electron-donating group, which can influence the reactivity of the ring and the C2 position. While generally stable, it can be cleaved under strong acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 6-hydroxypyridine or pyridone tautomer, offering another point for diversification.
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic scaffolds, particularly those based on pyridine and pyrimidine, are prevalent in a vast number of approved drugs and clinical candidates.[4][5] Compounds like 2-Chloro-6-methoxypyridine-4-carbaldehyde serve as critical starting materials for synthesizing molecules targeting a wide array of diseases.
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Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The functional handles on this aldehyde allow for the elaboration of side chains that can occupy the ATP-binding pocket and confer selectivity.
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GPCR Modulators: The ability to generate diverse libraries through reactions at the aldehyde and chloro positions is invaluable for exploring the SAR of G-protein coupled receptor (GPCR) ligands.
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Antiviral and Antibacterial Agents: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. This building block provides a framework for designing novel inhibitors of viral or bacterial enzymes.
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Agrochemicals: Substituted pyridines are also important in the development of modern herbicides and pesticides.[6]
The utility of this reagent lies in its capacity to act as a molecular linchpin, allowing medicinal chemists to systematically and efficiently build and test new chemical entities with therapeutic potential.[7]
Safety and Handling
As a reactive chemical intermediate, proper handling of 2-Chloro-6-methoxypyridine-4-carbaldehyde is essential.
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Hazard Identification: May cause respiratory irritation.[2] Based on related structures, it should be considered a potential skin and serious eye irritant.[8]
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Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-methoxypyridine-4-carbaldehyde is a high-value synthetic intermediate characterized by a trifecta of reactive sites. The aldehyde, chloro, and methoxy groups provide orthogonal handles for molecular elaboration, enabling a logical and efficient approach to the synthesis of complex target molecules. Its strategic importance in medicinal chemistry and drug discovery is rooted in its utility for building diverse compound libraries based on the privileged pyridine scaffold. A thorough understanding of its reactivity profile, coupled with appropriate handling and synthetic design, empowers researchers to fully leverage its potential in the pursuit of novel therapeutic agents.
References
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PubChem. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. Available from: [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
- Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
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Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Available from: [Link]
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Autechaux. MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde. Available from: [Link]
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PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. Available from: [Link]
- Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
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